5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene sulfonamides. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a methoxypropyl group attached to a thiophene ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide
- 5-bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide
- 5-bromo-N-(4-chlorophenyl)-2-fluorobenzamide
Uniqueness
Compared to similar compounds, 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide exhibits unique properties due to the presence of the methoxypropyl group, which can influence its reactivity and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO3S2/c1-14(20-2,10-4-3-5-11(16)8-10)9-17-22(18,19)13-7-6-12(15)21-13/h3-8,17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIMUERWQVMKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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